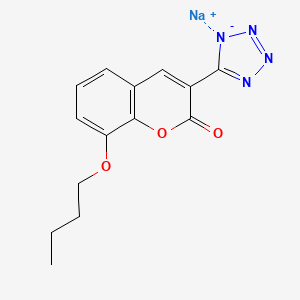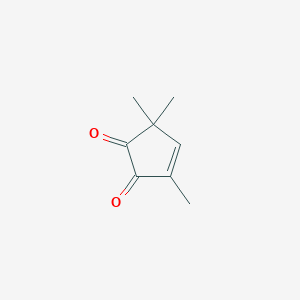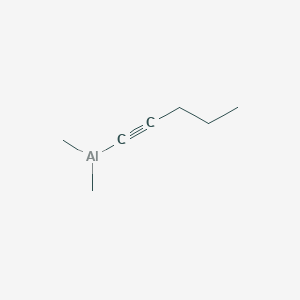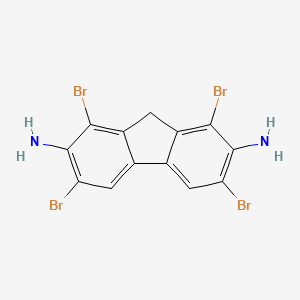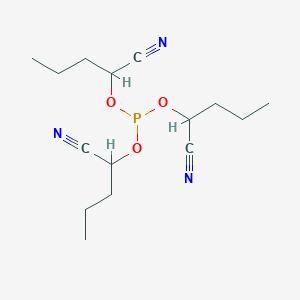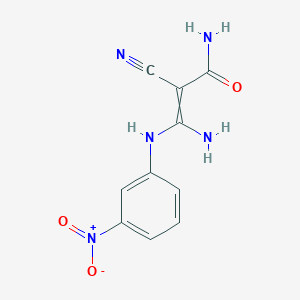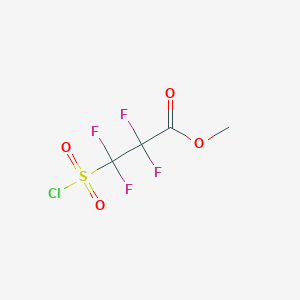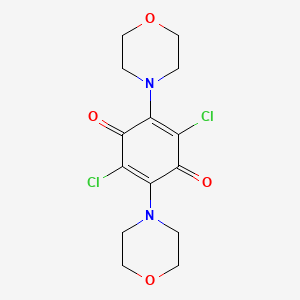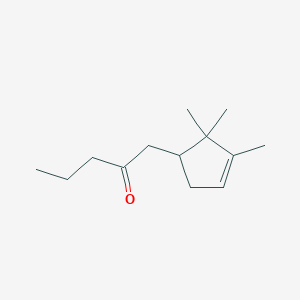
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one is a chemical compound with the molecular formula C14H24O It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a pentan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of α-campholenaldehyde with butanal, followed by partial hydrogenation of the intermediate unsaturated aldehyde to yield the desired product . The reaction conditions typically include the use of a hydrogenation catalyst and controlled temperature and pressure to ensure selective reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavor compounds due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one involves its interaction with specific molecular targets. For instance, it acts as an agonist of the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR) expressed in human primary keratinocytes. This interaction stimulates OR2AT4, leading to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 . This mechanism is particularly relevant in the context of enhancing hair growth and wound healing.
Comparación Con Compuestos Similares
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one can be compared with similar compounds such as:
3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol: Shares a similar cyclopentene ring structure but differs in the functional group attached to the ring.
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol: Another compound with a similar cyclopentene ring but with different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with biological receptors, making it a valuable compound for various applications.
Propiedades
Número CAS |
76843-91-9 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
1-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-one |
InChI |
InChI=1S/C13H22O/c1-5-6-12(14)9-11-8-7-10(2)13(11,3)4/h7,11H,5-6,8-9H2,1-4H3 |
Clave InChI |
AANCOFZNSITPFE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC1CC=C(C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B14436616.png)
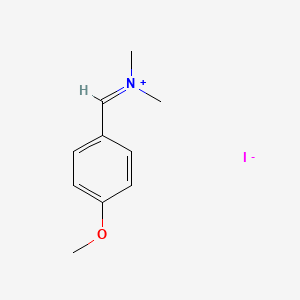
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
